molecular formula C8H8N2S2 B11751170 [2,2'-Bithiophene]-5,5'-diamine

[2,2'-Bithiophene]-5,5'-diamine

Cat. No.: B11751170
M. Wt: 196.3 g/mol
InChI Key: LTTCIJFIZQSEDO-UHFFFAOYSA-N
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Description

[2,2'-Bithiophene]-5,5'-diamine is a bithiophene derivative featuring amine (-NH₂) groups at the 5 and 5' positions of the thiophene rings. This compound is notable for its dual functionality: the bithiophene core provides π-conjugation for electronic applications, while the amine groups enable participation in hydrogen bonding, condensation reactions, and coordination chemistry. It serves as a critical building block in covalent organic frameworks (COFs) , polymers , and materials for iodine capture .

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

5-(5-aminothiophen-2-yl)thiophen-2-amine

InChI

InChI=1S/C8H8N2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H,9-10H2

InChI Key

LTTCIJFIZQSEDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)N)C2=CC=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5,5’-diamine typically involves the following steps:

    Bromination: The starting material, 2,2’-bithiophene, is brominated at the 5 and 5’ positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The resulting 5,5’-dibromo-2,2’-bithiophene is then subjected to a nucleophilic substitution reaction with ammonia or an amine source under basic conditions to introduce the amine groups at the 5 and 5’ positions.

Industrial Production Methods

Industrial production of [2,2’-Bithiophene]-5,5’-diamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bithiophene]-5,5’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amides, secondary amines.

Scientific Research Applications

[2,2’-Bithiophene]-5,5’-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.

    Biology: The compound’s derivatives are studied for their potential as bioactive molecules with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Mechanism of Action

The mechanism of action of [2,2’-Bithiophene]-5,5’-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene rings contribute to π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Amine (-NH₂) Groups : The diamine derivative participates in imine formation (e.g., with aldehydes) to generate conjugated polymers or COFs . Its NH₂ groups also enable hydrogen bonding, enhancing intermolecular interactions in supramolecular assemblies .
  • Bromo (-Br) Groups: Brominated analogs like 5,5'-dibromo-2,2'-bithiophene are pivotal in cross-coupling reactions (e.g., Stille coupling) to synthesize oligothiophenes or donor-acceptor copolymers .
  • Ethynyl (-C≡CH) Groups: Ethynyl-substituted derivatives facilitate π-extension via Sonogashira coupling, forming rigid, conjugated backbones for optoelectronic materials .

Electronic and Structural Properties

  • Electron-Donating vs. Electron-Withdrawing Effects :
    • Methyl (-CH₃) groups donate electrons, raising the HOMO level and improving hole transport in organic semiconductors .
    • Amine (-NH₂) groups exhibit moderate electron-donating behavior but also introduce polarity, impacting solubility and crystallinity.
    • Aldehyde (-CHO) groups withdraw electrons, lowering LUMO levels for n-type semiconductor applications .

Comparative Performance Data

Property [2,2'-Bithiophene]-5,5'-diamine 5,5'-Dibromo-2,2'-bithiophene BpyBpy ([2,2'-Bipyridine]-5,5'-diamine)
Iodine Adsorption Capacity 5.64–5.80 g g⁻¹ (in COFs) N/A 3.78 g g⁻¹ (lower than diamine COFs)
Thermal Stability Stable up to 300°C (in polymers) Decomposes at ~200°C Stable in COFs up to 400°C
Bandgap (Optical) ~2.1 eV (π-π* transition) ~2.5 eV (alkyl substituents) ~2.8 eV (bipyridine core)

Research Findings and Trends

  • COF Transformation : [2,2'-Bithiophene]-5,5'-diamine-based COFs (e.g., USTB-1c) outperform bipyridine-derived COFs in iodine capture due to synergistic effects of nitrogen content and porosity .
  • Polymer Semiconductors : Diamine-linked azomethine polymers exhibit higher thermal stability than Stille-coupled polythiophenes but lower charge mobility due to conformational flexibility .

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